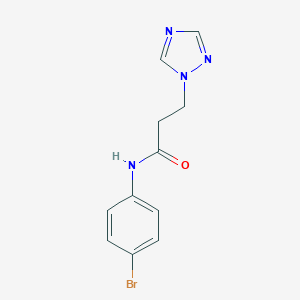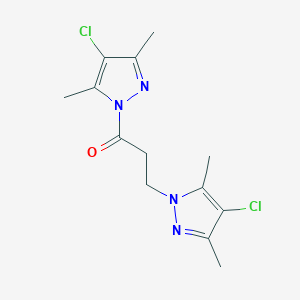
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. BPTP is a triazole-based compound that belongs to the class of azole antifungal drugs.
Mecanismo De Acción
The mechanism of action of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is not fully understood. However, studies have shown that it inhibits the activity of enzymes involved in the synthesis of ergosterol, a key component of fungal cell membranes. This results in the disruption of the fungal cell membrane, leading to cell death. N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent antifungal and antibacterial activities. However, N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has limitations as well. It has been found to exhibit cytotoxic effects on certain cell lines, making it unsuitable for certain types of experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. One potential direction is the development of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide derivatives with improved potency and selectivity. Another potential direction is the investigation of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide as a potential therapeutic agent for parasitic infections. Further studies are also needed to fully understand the mechanism of action of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide and its potential as a cancer therapy.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves the reaction of 4-bromoaniline with 1H-1,2,4-triazole-1-carboxylic acid to form N-(4-bromophenyl)-1H-1,2,4-triazole-1-carboxamide. This intermediate is then reacted with 3-bromo-1-propanol to form N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide. The reaction scheme is as follows:
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been found to exhibit antifungal, antibacterial, and anticancer activities. N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has also been shown to inhibit the growth of certain parasites, making it a potential candidate for the treatment of parasitic infections.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-3-(1,2,4-triazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-9-1-3-10(4-2-9)15-11(17)5-6-16-8-13-7-14-16/h1-4,7-8H,5-6H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGXXPZSZBJJAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=NC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B497285.png)
![4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497286.png)
![4-chloro-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497287.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497288.png)

![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497290.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B497291.png)
![4-bromo-1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B497293.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B497294.png)
![1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1H-benzimidazole](/img/structure/B497298.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B497302.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]butanamide](/img/structure/B497303.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B497305.png)
![2-chloro-N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B497306.png)